2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone
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Overview
Description
2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the thiazine ring through a cyclization reaction.
- Introduction of the ethoxyaniline group via nucleophilic substitution.
- Attachment of the nitrophenyl group through a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazine ring or the ethoxyaniline group.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE
- 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(4-NITROPHENYL)-1-ETHANONE
Uniqueness
The unique combination of functional groups in 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-ethoxyanilino]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C20H21N3O4S/c1-2-27-19-10-4-3-9-17(19)22(20-21-11-6-12-28-20)14-18(24)15-7-5-8-16(13-15)23(25)26/h3-5,7-10,13H,2,6,11-12,14H2,1H3 |
InChI Key |
MQWKDZIMTHVVND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NCCCS3 |
Origin of Product |
United States |
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